molecular formula C14H12N4O5 B009423 4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid CAS No. 103876-49-9

4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid

Cat. No. B009423
M. Wt: 316.27 g/mol
InChI Key: HUKUEPQBHMKXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid, also known as OTBBA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. OTBBA is a member of the chromene family, which is a class of organic compounds that has been extensively studied for its pharmacological properties.

Mechanism Of Action

The mechanism of action of 4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of different diseases. For example, 4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs) in cancer cells, which are enzymes that play a crucial role in tumor invasion and metastasis. 4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) in neuronal cells, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.

Biochemical And Physiological Effects

4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid has been shown to have various biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, 4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid has been shown to induce apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. 4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid has also been shown to reduce angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In neuronal cells, 4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid has also been shown to reduce inflammation by inhibiting the expression of proinflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid in lab experiments is its high potency and selectivity, which allows for the precise targeting of specific enzymes and signaling pathways. 4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid also has a favorable pharmacokinetic profile, with good solubility and stability in aqueous solutions. However, one of the main limitations of using 4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid in lab experiments is its relatively high cost, which may limit its accessibility to researchers with limited funding.

Future Directions

There are several future directions for the study of 4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid, including the development of more efficient and cost-effective synthesis methods, the identification of new molecular targets and signaling pathways, and the evaluation of its efficacy and safety in preclinical and clinical trials. One potential direction is the study of 4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid in combination with other drugs or therapies, to enhance its therapeutic efficacy and reduce its potential side effects. Another potential direction is the study of 4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid in different disease models and cell types, to better understand its mechanism of action and potential applications. Overall, the study of 4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid has the potential to contribute to the development of new and effective treatments for various diseases and disorders.

Synthesis Methods

4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid can be synthesized using a multistep process that involves the condensation of 2-hydroxyacetophenone with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with sodium azide to form the tetrazole ring. The final step involves the coupling of the tetrazole-containing intermediate with 4-bromobutyric acid to form 4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid.

Scientific Research Applications

4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid has been studied for its potential applications in various scientific research fields, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, 4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. In neurological disorders, 4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid has been shown to have neuroprotective effects by inhibiting oxidative stress and reducing inflammation. In cardiovascular diseases, 4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid has been shown to have antiplatelet and antithrombotic effects by inhibiting the activation of platelets.

properties

CAS RN

103876-49-9

Product Name

4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid

Molecular Formula

C14H12N4O5

Molecular Weight

316.27 g/mol

IUPAC Name

4-[2-oxo-3-(2H-tetrazol-5-yl)chromen-8-yl]oxybutanoic acid

InChI

InChI=1S/C14H12N4O5/c19-11(20)5-2-6-22-10-4-1-3-8-7-9(13-15-17-18-16-13)14(21)23-12(8)10/h1,3-4,7H,2,5-6H2,(H,19,20)(H,15,16,17,18)

InChI Key

HUKUEPQBHMKXOV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)OCCCC(=O)O)OC(=O)C(=C2)C3=NNN=N3

Canonical SMILES

C1=CC2=C(C(=C1)OCCCC(=O)O)OC(=O)C(=C2)C3=NNN=N3

Other CAS RN

103876-49-9

synonyms

4-(2-oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid
4-C4C

Origin of Product

United States

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